![molecular formula C10H20N4S B2675590 N,N-Diisobutyl-1,3,4-thiadiazole-2,5-diamine CAS No. 897769-65-2](/img/structure/B2675590.png)
N,N-Diisobutyl-1,3,4-thiadiazole-2,5-diamine
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Overview
Description
“N,N-Diisobutyl-1,3,4-thiadiazole-2,5-diamine” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety has various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, which would include “N,N-Diisobutyl-1,3,4-thiadiazole-2,5-diamine”, can be performed via the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of a compound determines its requirement for various pharmacological activities. The proposed biological activities of 1,3,4-thiadiazole derivatives have been based on assumptions like the presence of =N-C-S moiety and strong aromaticity of the ring being the requirements for low toxicity and in vivo stability .Chemical Reactions Analysis
1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Scientific Research Applications
Antimicrobial Agents
1,3,4-Thiadiazole derivatives, including N,N-Diisobutyl-1,3,4-thiadiazole-2,5-diamine, have been synthesized and evaluated as potent antimicrobial agents . These compounds have shown significant antimicrobial activity against E. coli, B. mycoides, and C. albicans .
Antinociceptive Agents
New 1,3,4-thiadiazole derivatives have been synthesized and investigated for their antinociceptive effects on the nociceptive pathways of the nervous system . These compounds have shown significant effects against mechanical, thermal, and chemical stimuli .
Antifungal Agents
The in vitro antifungal activities of 1,3,4-thiadiazole derivatives have been evaluated against G. zeae, Botryosphaeria dothidea (B. dothidea), Phomopsis sp., P. infestans, and Thanatephorus cucumeris (T. cucumeris) .
Anticancer Agents
1,3,4-Thiadiazole derivatives have been synthesized and evaluated as potential anticancer agents . These compounds have been tested against breast cancer and lung adenocarcinoma cell lines .
Antidiabetic Agents
1,3,4-Thiadiazole moiety has been associated with antidiabetic activity . This suggests that N,N-Diisobutyl-1,3,4-thiadiazole-2,5-diamine could potentially be used in the development of new antidiabetic drugs .
Antihypertensive Agents
1,3,4-Thiadiazole derivatives have also been associated with antihypertensive activity . This suggests potential applications of N,N-Diisobutyl-1,3,4-thiadiazole-2,5-diamine in the treatment of hypertension .
Future Directions
properties
IUPAC Name |
2-N,2-N-bis(2-methylpropyl)-1,3,4-thiadiazole-2,5-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4S/c1-7(2)5-14(6-8(3)4)10-13-12-9(11)15-10/h7-8H,5-6H2,1-4H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTQPSOKQSRHJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C1=NN=C(S1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diisobutyl-1,3,4-thiadiazole-2,5-diamine |
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